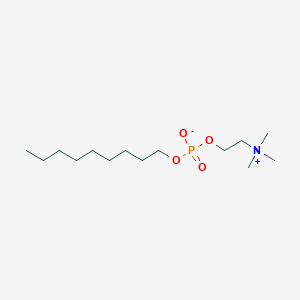
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one, is a synthetic organic compound with a wide range of applications in science and industry. It is a versatile compound, with a variety of properties that make it useful for a range of applications, from drug synthesis to industrial processes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, and as a reagent for the synthesis of other compounds. In addition, it is used in the synthesis of a variety of polymers, including polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reaction is believed to be the basis for its use as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one are not well understood. It is not known to be toxic, but it is not recommended for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one. It could be used as a catalyst in organic reactions, or as a reagent for the synthesis of other compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Finally, it could be used as a reagent in the synthesis of novel compounds, such as polycyclic aromatic hydrocarbons.
Synthesemethoden
The synthesis of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one can be achieved through a variety of methods. One method involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-chloro-2-fluoro-3-nitrobenzene, which yields the desired product. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2,4-dimethylphenylmagnesium bromide, which also yields the desired product. In both cases, the reaction is carried out in the presence of anhydrous magnesium chloride and a catalytic amount of copper chloride.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(12(2)10-11)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRPJXIIKCIAI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)




![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)




